Lignan

Beschreibung

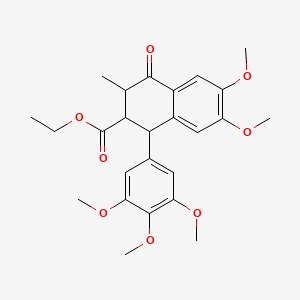

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6,7-dimethoxy-3-methyl-4-oxo-1-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O8/c1-8-33-25(27)21-13(2)23(26)16-12-18(29-4)17(28-3)11-15(16)22(21)14-9-19(30-5)24(32-7)20(10-14)31-6/h9-13,21-22H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIBIXYUYBVLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293944 | |

| Record name | Lignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6549-68-4 | |

| Record name | Lignan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Furofuran and Benzofuran Moieties:studies on Anti Inflammatory Lignans from Mitrephora Sirikitiae Leaves in Lps Induced Raw 264.7 Cells Suggest That a Furofuran Moiety with a Hydroxy Substituted Phenyl Ring, As Well As a Benzofuran Skeleton, May Be Determinant for Inhibiting No Production and Inos Mrna Expressionresearchgate.net. a Furofuran with a Hydroxy Substituted Phenyl Ring Might Also Be Important for Inhibiting Lps Induced Pge2 Secretion and Cox 2 Mrna Expressionresearchgate.net.

In Vitro SAR Data Examples

While comprehensive quantitative SAR data for a wide range of lignans (B1203133) and activities is extensive and varied across numerous studies, the following examples illustrate the relationships discussed:

Example 1: Secoisolariciresinol (B192356) Stereoisomers and In Vitro Activities psu.edu

This table summarizes the differential in vitro effects of secoisolariciresinol stereoisomers.

| Compound | Immunostimulatory Activity (IgM production in human hybridoma cells) | Cytotoxic Activity (Human breast cancer MCF-7 cells) | Estrogenic Activity | Adiponectin Production (3T3-L1 adipose cells) |

| (+)-Secoisolariciresinol | Accelerated | Not specified | Not specified | Suppressed |

| (-)-Secoisolariciresinol | Accelerated | Slightly stimulated | Present | Stimulated |

| meso-Secoisolariciresinol | Did not accelerate | Showed cytotoxic activity | Absent | Suppressed |

Example 2: Arylnaphthalene Lignans and Anti-proliferative Activity in K562 Cells plos.org

This example highlights the impact of hydroxyl and methoxyl substitutions on the antiproliferative activity of arylnaphthalene lignans against human leukemia K562 cells. The activity sequence observed was HJB > HJA > JB > CME > TEME, with IC50 values indicating the concentration required for 50% inhibition of cell growth.

| Compound | Substitution Pattern (Selected Positions) | In Vitro Anti-proliferative Activity (IC50 in K562 cells, µM) | SAR Implication |

| 6'-hydroxy justicidin B (HJB) | Hydroxyl at C-1 and C-6' | 20.0 | High activity; suggests importance of hydroxyl groups at these positions. |

| 6'-hydroxy justicidin A (HJA) | Hydroxyl at C-6' | 43.9 | Lower activity than HJB, indicating the contribution of the C-1 hydroxyl. |

| Justicidin B (JB) | No hydroxyl at C-1 or C-6' | 45.4 | Similar activity to HJA, suggesting the C-6' hydroxyl is more impactful than C-1 alone. |

| Chinensinaphthol methyl ether (CME) | Methoxyl at C-1 and other positions | 106.2 | Significantly lower activity; suggests methoxyl at C-1 decreases activity. |

| Taiwanin E methyl ether (TEME) | Methoxyl at C-1 and other positions | >106.2 (IC50 could not be calculated) | Very low activity; further supports the negative impact of methoxyl at C-1. |

These examples underscore the importance of specific structural elements and their spatial arrangement in determining the in vitro biological activities of lignans. Further detailed research findings across various lignan subclasses and biological targets continue to refine our understanding of these complex SARs.

Molecular Mechanisms Related to SAR

The structural features of lignans influence their interaction with various molecular targets in vitro. For instance, the presence of phenolic hydroxyl groups is directly linked to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer or single electron transfer nih.gov. The stereochemistry of lignans can affect their binding affinity and efficacy at receptors, such as estrogen receptors, as seen with the differential activity of SECO stereoisomers psu.edu.

In the context of anti-inflammatory activity, this compound structure can influence the inhibition of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the modulation of signaling pathways like NF-κB researchgate.netmdpi.comresearchgate.net. For example, certain furofuran and benzofuran (B130515) lignans have shown inhibitory effects on NO production and iNOS expression in LPS-stimulated macrophages researchgate.net.

For antiviral activity, the presence of specific functional groups, like the vanilloyl group in (+)-pinoresinol 4-O-[6''-O-vanilloyl]-β-d-glucopyranoside, can be crucial for inhibiting viral replication and blocking pathways like NF-κB activation plos.orgnih.gov.

In anticancer research, the SAR of lignans is being explored for their effects on cell proliferation, apoptosis induction, and inhibition of multidrug resistance proteins plos.orgiiarjournals.orgmdpi.comnih.govnih.gov. Structural modifications, such as the presence of a carbonyl function or specific hydroxyl substitutions, have been linked to enhanced cytotoxic effects or the ability to inhibit MRP1-mediated transport plos.orgiiarjournals.org.

Understanding these SARs at a molecular level is vital for the rational design and synthesis of novel this compound-based compounds with improved potency and targeted biological activities for potential therapeutic applications.

Metabolic Engineering for Lignan Production

Strategies for Enhanced Lignan Biosynthesis in Plant Systems

Enhancing this compound biosynthesis within plant systems primarily involves the targeted manipulation of the plant's inherent metabolic machinery.

Genetic Modification: Gene Transfection and Silencing of Biosynthetic Enzymes

Genetic modification techniques, including gene transfection and gene silencing (such as RNA interference, RNAi), represent potent approaches for modifying this compound production pathways researchgate.netnih.govsigmaaldrich.com. By either introducing or suppressing genes that encode specific enzymes within the this compound biosynthetic route, researchers can effectively reroute metabolic flow towards the production of desired compounds.

For example, studies in Forsythia cell cultures demonstrated that silencing the gene responsible for pinoresinol (B1678388)/lariciresinol reductase (PLR), an enzyme catalyzing the conversion of pinoresinol to secoisolariciresinol (B192356), resulted in a substantial increase (approximately 20-fold) in the accumulation of pinoresinol, predominantly in its glucosylated form nih.govoup.com. Conversely, transient transfection of Linum perenne hairy roots with PLR-RNAi led to a reduction in the production of the endogenous this compound justicidin B nih.govresearchgate.net. These findings illustrate the efficacy of manipulating key enzymatic steps in altering the profile and yield of specific lignans (B1203133).

Exploitation of Plant Cell and Organ Cultures (e.g., Linum, Forsythia, Podophyllum)

Plant cell and organ cultures provide controlled environments conducive to the study and manipulation of this compound biosynthesis researchgate.netnih.govcabidigitallibrary.orgresearchgate.net. Species recognized for their this compound content, including Linum, Forsythia, and Podophyllum, have been employed as foundational systems for metabolic engineering efforts researchgate.netacs.orgnih.govcabidigitallibrary.orgresearchgate.net.

Forsythia suspension cell cultures, for instance, have been successfully engineered to produce both endogenous and exogenous lignans nih.govoup.complos.org. These culture systems offer advantages such as rapid growth and the ability to propagate from small explants without the need for flowering or seed formation, rendering them suitable for scalable production researchgate.netacs.org. Cell cultures derived from various Linum species have also demonstrated the capacity to produce notable quantities of lignans, including derivatives of podophyllotoxin (B1678966) cabidigitallibrary.orgresearchgate.net. Podophyllum hexandrum cell cultures have been utilized for podophyllotoxin production, achieving yields of up to 4.26 mg/l in a stirred tank bioreactor cabidigitallibrary.org.

Production of Endogenous and Exogenous Lignans via Genetic Engineering

Genetic engineering facilitates the production of lignans that are either native to the host plant (endogenous) or introduced from other species (exogenous) nih.govfrontiersin.org. This is accomplished by introducing genes encoding enzymes from the this compound biosynthetic pathways of a source plant into a suitable host organism.

A prominent illustration is the production of sesamin (B1680957), a furofuran this compound abundant in sesame seeds but not naturally synthesized in Forsythia, using transgenic Forsythia cell cultures nih.govplos.orgfrontiersin.org. By stably transfecting Forsythia cells with the Sesamum sesamin-synthase gene (CYP81Q1) and concurrently suppressing endogenous PLR, researchers successfully engineered the biosynthesis of sesamin nih.govplos.orgfrontiersin.org. This marked the initial report of exogenous this compound production through metabolic engineering in transgenic plant cells nih.gov. Further engineering, involving the silencing of a pinoresinol-glucosylating enzyme (UGT71A18), led to enhanced production of both endogenous pinoresinol aglycone and exogenous sesamin in triple-transgenic Forsythia cells plos.orgfrontiersin.org.

The production of (-)-podophyllotoxin-related lignans has also been achieved in heterologous hosts such as Nicotiana benthamiana through the co-expression of multiple genes from the this compound pathway frontiersin.org.

Application of Elicitors and Light to Stimulate this compound Accumulation

Beyond genetic modifications, external stimuli like elicitors and light can significantly impact this compound biosynthesis and accumulation in plant cell cultures and whole plants researchgate.netnih.govnih.gov. Elicitors, which can be biotic or abiotic factors, simulate stress conditions, triggering defense responses that often involve the increased production of secondary metabolites, including lignans cabidigitallibrary.org.

Research indicates that various elicitors, such as methyl jasmonate and chito-oligosaccharides, can augment this compound production in plant cell cultures cabidigitallibrary.org. Light irradiation, particularly specific wavelengths, has also been shown to improve this compound production researchgate.netnih.govnih.govfrontiersin.org. For example, irradiating transgenic Forsythia cells with white fluorescent, blue LED, and red LED light increased sesamin production compared to cultures maintained in darkness nih.gov. Red LED irradiation specifically resulted in a 3.0-fold increase in the production of both pinoresinol aglycone and sesamin in triple-transgenic Forsythia cells plos.org.

These findings suggest that optimizing light conditions and applying appropriate elicitors are valuable strategies for further enhancing this compound yields in metabolic engineering systems researchgate.netnih.govnih.gov.

Challenges and Prospects in Industrial-Scale this compound Bioproduction

Despite considerable advancements in the metabolic engineering of this compound production, scaling these processes for industrial applications presents several challenges. The inherent heterogeneity and complexity of plant lignins themselves pose difficulties in their utilization as feedstocks for microbial conversion researchgate.netmdpi.com. Obtaining high purity of the target this compound compounds from complex biological matrices often necessitates extensive and costly purification procedures researchgate.netresearchgate.net.

Furthermore, while plant cell cultures offer advantages, achieving high and consistent this compound titers comparable to those obtained through traditional extraction methods on a large scale remains a key objective researchgate.netacs.orgtechscience.cn. Ensuring the stability and long-term viability of genetically engineered plant cell lines for continuous production is also crucial plos.org.

The prospects for industrial-scale this compound bioproduction are promising with ongoing research efforts. The development of efficient and stable transgenic plant systems, including the potential for cryopreservation of engineered cell lines for on-demand production, is a significant area of focus plos.org. Exploring a broader range of host organisms, including microorganisms engineered with plant this compound pathways, could also provide scalable solutions researchgate.net. Integrating metabolic engineering with optimized culture conditions, including the controlled application of light and elicitors, is essential for maximizing yields researchgate.netnih.govnih.gov. Addressing challenges in downstream processing and purification will also be vital for achieving economically viable industrial production of lignans through biotechnology researchgate.netresearchgate.net.

Future Directions in Lignan Research

Elucidation of Unidentified Enzymes in Lignan Biosynthetic Pathways

While significant progress has been made in mapping the biosynthetic pathways of major lignans (B1203133), there are still unidentified enzymes involved in specific conversion steps. For instance, in Forsythia, while the pathway from pinoresinol (B1678388) to matairesinol (B191791) is largely understood, the enzymes responsible for the glucosylation of matairesinol and arctigenin (B1665602) remain unidentified jst.go.jpplos.org. Similarly, the specific enzymes involved in this compound glycosylation in Isatis indigotica are yet to be fully characterized frontiersin.org. The identification and characterization of these unknown enzymes are critical for a complete understanding of this compound biosynthesis.

Research efforts are utilizing techniques such as transcriptome sequencing to identify candidate genes encoding these enzymes plos.orgmdpi.com. For example, transcriptome analysis of Forsythia is expected to provide valuable information on genes responsible for unidentified steps in this compound biosynthesis plos.org. Similarly, studies on Kadsura coccinea are employing transcriptome sequencing to understand the genetic and molecular mechanisms of this compound biosynthesis, particularly focusing on Cytochrome P450 (CYP) genes which are known to be involved in various steps mdpi.com.

Understanding these enzymes will facilitate metabolic engineering strategies to enhance the production of specific lignans in plants or heterologous systems.

Deeper Understanding of Plant-Specific Functions of Lignans

Beyond their well-known roles in defense against pests and pathogens and adaptation to environmental stresses, the full spectrum of plant-specific functions of lignans is still being explored techscience.cnamazonaws.com. Lignans are involved in plant growth regulation and lignification processes techscience.cntechscience.com. They also act as antioxidants, scavenging reactive oxygen species that accumulate under stress conditions techscience.cn.

Future research aims to gain a deeper understanding of how this compound content and composition are influenced by factors such as genotype, tissue type, geographic origin, environmental conditions, nutrition, and plant maturity amazonaws.comresearchgate.net. Studies are investigating the role of lignans in plant defense mechanisms through their antioxidant, antiviral, antibacterial, and antifungal properties techscience.cnamazonaws.comresearchgate.net. For example, research has shown that lignans possess antifungal properties in sesame tissue extracts and insecticidal properties in Phryma leptostachya techscience.cn. Further research is needed to fully elucidate the intricate roles of different this compound structures in various plant physiological processes and their responses to biotic and abiotic stresses.

Development of Novel this compound Derivatives with Enhanced Bioactivities

The diverse biological activities of naturally occurring lignans have spurred interest in developing novel this compound derivatives with potentially enhanced bioactivities. While some lignans like podophyllotoxin (B1678966) have served as precursors for anticancer drugs such as etoposide (B1684455) and teniposide, there is ongoing research to explore and synthesize new derivatives mdpi.comnih.govresearchgate.net.

Future directions include the synthesis of novel arylnaphthalene this compound lactones and other complex this compound structures, which are often found in small amounts in plants, to allow for more extensive bioactivity studies rsc.org. The challenge lies in the stereoselective synthesis of these compounds due to the presence of chiral centers rsc.org. Research is also focused on exploring more prominent and active derivatives of secoisolariciresinol (B192356) diglucoside (SDG) for targeted drug delivery nih.gov. The aim is to develop compounds with improved efficacy, bioavailability, and targeted action for various health applications.

Advances in Extraction and Purification Technologies for Industrial Applications

Efficient and cost-effective extraction and purification of lignans from plant sources remain crucial for their wider industrial application in food, pharmaceuticals, and cosmetics mdpi.comnih.govfrontiersin.orgtandfonline.com. Traditional extraction methods often have limitations such as low yield, long processing times, high energy consumption, and environmental concerns due to solvent use mdpi.comresearchgate.net.

Future research is focused on developing rapid, effective, economical, and environmentally friendly extraction and purification methods kab.ac.ugnih.gov. This includes exploring green extraction techniques such as using deep eutectic solvents mdpi.com. Advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), accelerated solvent extraction (ASE), and supercritical fluid extraction (SFE) are increasingly being applied and optimized for this compound isolation mdpi.comresearchgate.netnumberanalytics.comsemanticscholar.org. There is also a focus on the application of microextraction technologies, novel extraction solvents like supramolecular solvents, and innovative adsorbent materials kab.ac.ugnih.gov. Overcoming the challenges in scaling up these processes and ensuring the stability and bioavailability of extracted lignans are key areas for future development numberanalytics.com.

Table: Advanced this compound Extraction Techniques

| Technique | Description | Advantages | Future Direction |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasound waves to enhance solvent penetration and extraction efficiency. | Reduced extraction time and solvent consumption. | Optimization for various plant matrices. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix. | Faster extraction and higher yields compared to conventional methods. | Development of more energy-efficient systems. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | Environmentally friendly, selective extraction, solvent-free extract. | Improving efficiency and cost-effectiveness. |

| Deep Eutectic Solvents (DES) | Utilize mixtures of naturally occurring compounds as solvents. | Green, low cost, tunable properties. | Wider application in this compound extraction. |

| Microextraction Technologies | Miniaturized extraction techniques. | Reduced solvent usage, high throughput. | Development of new materials and techniques. |

Further Characterization of this compound-Microbiota Interplay and Microbiota-Based Therapeutic Potential

The interaction between dietary lignans and the gut microbiota is a dynamic area of research with significant implications for human health mdpi.comnih.govfrontiersin.org. Gut bacteria metabolize plant lignans into enterolignans, which are considered more bioavailable and biologically active mdpi.comnih.gov. Future research aims to further characterize the specific microbial species and enzymatic pathways involved in the biotransformation of different dietary lignans into enterolignans nih.gov.

Understanding how variations in individual gut microbiota composition affect this compound metabolism and the production of enterolignans is crucial frontiersin.org. Research is exploring the potential of microbiota-based therapeutic strategies, such as using specific bacterial strains to enhance the production of beneficial enterolignans acs.org. The interplay between lignans, the gut microbiome, and various health outcomes, including hormone-dependent cancers and cardiovascular and neurodegenerative diseases, continues to be investigated mdpi.comfrontiersin.orgfrontiersin.org. Further clinical studies are needed to confirm the health benefits and establish optimal intake levels of lignans and their microbial metabolites frontiersin.org.

Application of Molecular Breeding for Optimizing this compound Content in Crops

Optimizing this compound content and composition in crops through molecular breeding approaches is a promising direction to enhance their nutritional and health benefits. This involves identifying genes and genetic markers associated with this compound biosynthesis and accumulation mdpi.com.

Future research will leverage advanced molecular breeding tools, including marker-assisted selection, genomic selection, and genome editing technologies like CRISPR/Cas9, to develop crop varieties with increased levels of desirable lignans mdpi.comamazonaws.comnih.govgenbreedpublisher.commdpi.com. Studies are identifying quantitative trait loci (QTLs) and candidate genes involved in this compound biosynthesis in various crops mdpi.com. For instance, research in alfalfa has identified markers associated with fiber digestibility and lignin (B12514952) content, revealing candidate genes potentially involved in lignin biosynthesis mdpi.com. While some genetic engineering efforts have focused on modifying lignin content for bioenergy applications, similar approaches can be applied to enhance beneficial lignans oup.comresearchgate.netsoton.ac.uk. The goal is to develop high-yielding, resilient crop varieties with optimized this compound profiles for food and industrial applications techscience.comfrontiersin.org.

Table: Molecular Breeding Approaches for this compound Optimization

| Approach | Description | Application in this compound Research | Future Potential |

| Marker-Assisted Selection | Using DNA markers linked to desirable traits (e.g., high this compound content) to select breeding lines. | Identifying markers associated with this compound biosynthesis and accumulation. | Accelerating the development of this compound-rich varieties. |

| Genomic Selection | Using genome-wide markers to predict breeding values and select individuals with superior genetic merit. | Predicting this compound content and composition based on genomic data. | More efficient selection for complex this compound traits. |

| Genome Editing (CRISPR/Cas) | Precisely modifying specific genes in the plant genome. | Targeting genes in this compound biosynthetic pathways to alter content or composition. | Engineering crops with tailored this compound profiles. |

| QTL Mapping | Identifying genomic regions (QTLs) associated with traits like this compound content. | Locating genes influencing this compound biosynthesis and accumulation. | Identifying targets for marker-assisted selection and gene editing. |

Q & A

Q. What established methodologies are recommended for quantifying lignans in plant tissues and food matrices?

To quantify lignans, researchers should consider extraction methods such as alkaline extraction , subcritical water extraction , or accelerated solvent extraction (ASE) , which influence yield and bioactivity . Analytical techniques like HPLC-MS/MS with multiple reaction monitoring (MRM) are critical for detecting diverse lignans, including low-abundance compounds. Standardization is essential, as lignan profiles vary widely across species (e.g., syringaresinol in cereals vs. 7-hydroxymatairesinol in flaxseed) . Researchers must validate methods using certified reference materials and account for matrix effects in complex samples.

Q. What experimental designs are optimal for assessing this compound bioavailability and metabolism in human studies?

Use double-blind, placebo-controlled trials with stratification by gut microbiota composition, as microbial metabolism significantly impacts this compound conversion to enterolignans . Incorporate 24-hour urine collection and plasma metabolite profiling to measure enterolactone (ENL) and enterodiol, adjusting for confounding factors like diet and weight . For cross-sectional studies, combine food frequency questionnaires with biomarker analysis to address recall bias and improve exposure accuracy .

Q. How can researchers identify candidate genes involved in this compound biosynthesis pathways?

Integrate full-length transcriptome sequencing (e.g., PacBio long-read sequencing) with metabolomic profiling to correlate gene expression with this compound accumulation across plant tissues . Prioritize cytochrome P450 genes and dirigent proteins, which are critical for this compound backbone formation. Validate candidates via in vitro enzyme assays or CRISPR/Cas9 knockouts in model systems like Schisandra chinensis .

Advanced Research Questions

Q. What strategies reconcile contradictory findings in epidemiological studies linking lignans to reduced breast cancer risk?

Conduct meta-analyses stratified by menopausal status and estrogen receptor (ER) subtypes , as protective effects are stronger in postmenopausal women and ER-positive tumors . Address heterogeneity by harmonizing this compound intake metrics (e.g., standardized food composition databases) and controlling for phytoestrogen co-exposure. Use Mendelian randomization to infer causality, leveraging genetic variants associated with this compound metabolism .

Q. How can metabolic engineering enhance this compound production in heterologous systems?

Develop triple-transgenic cell cultures (e.g., Forsythia U18i-CPi-Fk lines) to overexpress rate-limiting enzymes like pinoresinol-lariciresinol reductase . Optimize chassis organisms (e.g., yeast) via modular cloning of UDP-glucosyltransferases for this compound glycosylation. Employ flux balance analysis to redirect metabolic intermediates toward this compound synthesis and minimize competing pathways .

Q. What multi-omics approaches elucidate the crosstalk between this compound and lignin biosynthesis in plants?

Combine time-series RNA-seq of developing flax stems with GC-MS lignin profiling to identify shared precursors (e.g., coniferyl alcohol) . Use correlation networks to detect co-expressed genes (e.g., CAD, CCR) and validate regulatory hubs via chromatin immunoprecipitation (ChIP-seq). Apply scanning electron microscopy to visualize lignification patterns in stems and link them to this compound accumulation in seeds .

Q. How can researchers address the underrepresentation of this compound exposure data in low- and middle-income countries?

Deploy harmonized dietary surveys with locally validated food composition tables, prioritizing this compound-rich staples (e.g., sesame, legumes) . Partner with biobanks to analyze serum enterolactone in diverse cohorts and integrate metagenomic data to account for microbiota-driven this compound metabolism variability .

Methodological Considerations

- For clinical trials : Use mixed-model ANCOVA to adjust for baseline covariates like body weight and microbiota composition .

- For structural elucidation : Combine NMR spectroscopy with X-ray crystallography (e.g., for sulfonated lignans) and in silico simulations to resolve stereochemistry .

- For data reproducibility : Share MRM transition lists and chromatographic parameters to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.